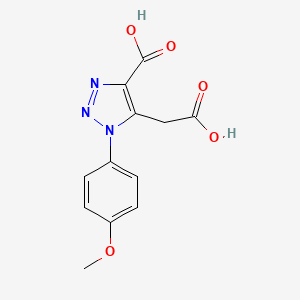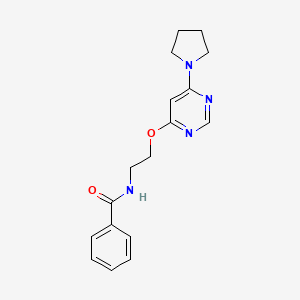
N1-(2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O3 and its molecular weight is 465.598. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ABCB1 Inhibitors
Compounds structurally related to the queried chemical have been investigated for their potential as ABCB1 inhibitors, which are important for overcoming drug resistance in cancer treatment. The study by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors highlights the role of different basic side-chains in enhancing biological properties relevant for medicinal chemistry applications, specifically in cancer therapy to inhibit ABCB1 activity, a critical factor in multidrug resistance Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, Balsamo, 2008.
Serotonin Receptor Ligands
Further research into structurally related compounds has explored their potential as ligands for serotonin receptors, which are targets for the treatment of various psychiatric disorders. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline have been studied for their affinity towards 5-HT1A/5-HT2A receptors, demonstrating potential applications in neuropsychopharmacology to modulate serotonin signaling pathways involved in mood regulation and anxiety disorders Byrtus, Pawłowski, Charakchieva‐Minol, Duszyńska, Mokrosz, Mokrosz, Zejc, 1996.
Antimicrobial and Antifungal Agents
Compounds within this chemical class have also been evaluated for their antimicrobial and antifungal activities, as seen in the work by Patel and Patel (2010), who synthesized fluoroquinolone-based 4-thiazolidinones showing efficacy against various microbial strains. This research opens avenues for developing new antimicrobial agents to combat resistant bacterial and fungal infections Patel, Patel, 2010.
Orexin Receptor Antagonists
Compounds with similar structural features have been identified as orexin receptor antagonists, highlighting their potential in treating insomnia and other sleep disorders by modulating the orexin system, which plays a key role in regulating wakefulness and arousal. The study by Bonaventure et al. (2015) on a selective orexin-1 receptor antagonist showcases the therapeutic potential in managing stress-induced hyperarousal without the hypnotic effects commonly associated with sleep aids, suggesting applications in treating anxiety and sleep disturbances Bonaventure, Yun, Johnson, Shekhar, Fitz, Shireman, Lebold, Nepomuceno, Lord, Wennerholm, Shelton, Carruthers, Lovenberg, Dugovic, 2015.
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O3/c1-29-13-15-31(16-14-29)23(20-10-11-22-19(17-20)7-6-12-30(22)2)18-27-25(32)26(33)28-21-8-4-5-9-24(21)34-3/h4-5,8-11,17,23H,6-7,12-16,18H2,1-3H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKPYVDJQGFIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)


![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)


![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)
